Cas no 1508972-06-2 (2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine)

2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine
- 1508972-06-2
- [2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine
- EN300-1747811
-
- Inchi: 1S/C12H17NO2/c1-12(2,13-3)9-5-4-6-10-11(9)15-8-7-14-10/h4-6,13H,7-8H2,1-3H3
- InChI Key: XICZCSLDZUWPAN-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC=C(C1=2)C(C)(C)NC
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.5Ų
- XLogP3: 1.6
2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747811-0.1g |
[2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine |
1508972-06-2 | 0.1g |
$904.0 | 2023-09-20 | ||
Enamine | EN300-1747811-0.25g |
[2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine |
1508972-06-2 | 0.25g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1747811-10.0g |
[2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine |
1508972-06-2 | 10g |
$4421.0 | 2023-05-23 | ||
Enamine | EN300-1747811-0.5g |
[2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine |
1508972-06-2 | 0.5g |
$987.0 | 2023-09-20 | ||
Enamine | EN300-1747811-2.5g |
[2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine |
1508972-06-2 | 2.5g |
$2014.0 | 2023-09-20 | ||
Enamine | EN300-1747811-5.0g |
[2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine |
1508972-06-2 | 5g |
$2981.0 | 2023-05-23 | ||
Enamine | EN300-1747811-1.0g |
[2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine |
1508972-06-2 | 1g |
$1029.0 | 2023-05-23 | ||
Enamine | EN300-1747811-1g |
[2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine |
1508972-06-2 | 1g |
$1029.0 | 2023-09-20 | ||
Enamine | EN300-1747811-10g |
[2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine |
1508972-06-2 | 10g |
$4421.0 | 2023-09-20 | ||
Enamine | EN300-1747811-0.05g |
[2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl](methyl)amine |
1508972-06-2 | 0.05g |
$864.0 | 2023-09-20 |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine Related Literature
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine
Recent Advances in the Study of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine (CAS: 1508972-06-2)
The compound 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine (CAS: 1508972-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzodioxin scaffold and amine functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.
One of the key areas of interest is the compound's interaction with neurotransmitter systems. Preliminary research indicates that 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine exhibits affinity for serotonin and dopamine receptors, suggesting its potential utility in treating neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. In vitro studies have demonstrated its ability to modulate receptor activity, although the exact mechanism of action remains under investigation.
Recent synthetic approaches have aimed at optimizing the yield and purity of 1508972-06-2. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method for the efficient synthesis of this compound, achieving a 75% yield with high enantiomeric purity. This advancement is critical for scaling up production and facilitating further pharmacological testing. Additionally, computational modeling has been employed to predict the compound's binding modes and optimize its structure for enhanced receptor selectivity.
Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. Results from animal models indicate that 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine has a favorable half-life and crosses the blood-brain barrier efficiently, making it a viable candidate for central nervous system (CNS) targeting drugs. However, further toxicological assessments are required to ensure its safety profile.
In addition to its neurological applications, recent research has explored the anti-inflammatory and antioxidant properties of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 1508972-06-2 exhibits significant inhibition of pro-inflammatory cytokines in macrophage cells, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The antioxidant activity was attributed to the benzodioxin moiety, which scavenges reactive oxygen species (ROS) effectively.
Despite these promising findings, challenges remain in the development of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine as a therapeutic agent. Issues such as off-target effects, metabolic degradation, and formulation stability need to be addressed in future studies. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine (CAS: 1508972-06-2) represents a versatile and promising molecule in chemical biology and drug discovery. Its multifaceted pharmacological properties, combined with recent advancements in synthesis and characterization, position it as a compelling candidate for further investigation. Continued research will be crucial to unlocking its full therapeutic potential and translating these findings into clinical applications.
1508972-06-2 (2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-2-yl(methyl)amine) Related Products
- 307-59-5(perfluorododecane)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)




